molecular formula C13H15ClFNO2 B5409195 2-[[5-(2-Fluorophenyl)furan-2-yl]methylamino]ethanol;hydrochloride

2-[[5-(2-Fluorophenyl)furan-2-yl]methylamino]ethanol;hydrochloride

Cat. No.: B5409195
M. Wt: 271.71 g/mol
InChI Key: WQIOWNUTYQHJJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[5-(2-Fluorophenyl)furan-2-yl]methylamino]ethanol;hydrochloride is a chemical compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 2-fluorophenyl group and an ethanolamine moiety

Properties

IUPAC Name

2-[[5-(2-fluorophenyl)furan-2-yl]methylamino]ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO2.ClH/c14-12-4-2-1-3-11(12)13-6-5-10(17-13)9-15-7-8-16;/h1-6,15-16H,7-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIOWNUTYQHJJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)CNCCO)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-(2-Fluorophenyl)furan-2-yl]methylamino]ethanol;hydrochloride typically involves the following steps:

    Formation of the Furan Ring: The furan ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 2-Fluorophenyl Group: The 2-fluorophenyl group is introduced via a substitution reaction, often using a fluorinated aromatic compound.

    Attachment of the Ethanolamine Moiety: The ethanolamine moiety is attached through a nucleophilic substitution reaction, where the amino group reacts with an appropriate electrophile.

    Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[[5-(2-Fluorophenyl)furan-2-yl]methylamino]ethanol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

    Oxidation: Oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Reduced forms such as primary or secondary amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

2-[[5-(2-Fluorophenyl)furan-2-yl]methylamino]ethanol;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in biological assays to study its effects on cellular processes and molecular pathways.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[5-(2-Fluorophenyl)furan-2-yl]methylamino]ethanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-({[5-(2-fluorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol hydrochloride
  • 5-(2-Fluorophenyl)furan-2-carbaldehyde
  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate

Uniqueness

2-[[5-(2-Fluorophenyl)furan-2-yl]methylamino]ethanol;hydrochloride is unique due to its specific combination of a furan ring, a 2-fluorophenyl group, and an ethanolamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.